5-methoxy-3-[(E)-2-(3-methyl-4-nitro-5-isoxazolyl)ethenyl]-1H-indole is a synthetic compound that belongs to the class of indole derivatives. Indoles are significant in both natural products and pharmaceuticals due to their diverse biological activities. This particular compound features a methoxy group and an isoxazole moiety, which contribute to its unique chemical properties and potential biological applications. The compound is identified by the Chemical Abstracts Service registry number 900015-42-1.
The compound is classified under indole derivatives, which are known for their roles in various biochemical processes and therapeutic applications. It has been synthesized for research purposes, particularly in the fields of medicinal chemistry and pharmacology, where it is studied for its potential antimicrobial, antiviral, and anticancer properties .
The synthesis of 5-methoxy-3-[(E)-2-(3-methyl-4-nitro-5-isoxazolyl)ethenyl]-1H-indole typically involves several key steps:
The synthesis can yield several derivatives through various reactions:
The molecular structure of 5-methoxy-3-[(E)-2-(3-methyl-4-nitro-5-isoxazolyl)ethenyl]-1H-indole consists of an indole ring fused with an isoxazole moiety and a methoxy substituent. The molecular formula is C15H14N4O3, with a molecular weight of approximately 298.30 g/mol.
Key structural features include:
The compound can undergo various chemical reactions typical for indoles and isoxazoles:
These reactions are significant for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for 5-methoxy-3-[(E)-2-(3-methyl-4-nitro-5-isoxazolyl)ethenyl]-1H-indole involves its interaction with various molecular targets within cells:
Research indicates that compounds like this one can modulate biological pathways critical for cancer progression and microbial resistance .
The physical properties of 5-methoxy-3-[(E)-2-(3-methyl-4-nitro-5-isoxazolyl)ethenyl]-1H-indole include:
Key chemical properties include:
Spectroscopic data (such as NMR, IR) provide insights into its structural characteristics, confirming the presence of functional groups .
5-methoxy-3-[(E)-2-(3-methyl-4-nitro-5-isoxazolyl)ethenyl]-1H-indole has several applications in scientific research:
Research continues to explore its efficacy and mechanisms, aiming to develop new therapeutic agents based on its structure .
Five-membered heterocycles containing nitrogen, oxygen, or sulfur atoms form the structural backbone of >65% of clinically approved small-molecule drugs. These scaffolds enable precise spatial display of pharmacophoric elements while maintaining favorable drug-like properties. Indole derivatives—ubiquitous in natural products like tryptophan—exhibit exceptional structural versatility, allowing interactions with diverse biological targets. Their planar, electron-rich systems facilitate π-stacking with protein residues, while substituents at C-3, C-5, and N-1 positions permit extensive pharmacophore customization. Isoxazoles, characterized by weak N–O bonds and electron-deficient rings, serve as metabolically stable bioisosteres for ester and carboxyl groups. The 3-methyl-4-nitroisoxazole motif specifically enhances electron-withdrawing capacity and hydrogen-bond acceptor potential, critical for target engagement [2] [5]. Computational analyses confirm that these heterocycles consistently comply with Lipinski’s rule of five, with average logP values of 2.5–3.5 and TPSA <100 Ų, ensuring oral bioavailability [3].
Table 1: Key Structural Features of 5-Methoxy-3-[(E)-2-(3-Methyl-4-Nitro-5-Isoxazolyl)Ethenyl]-1H-Indole
Property | Value/Description |
---|---|
CAS Registry Number | 900015-42-1 |
Molecular Formula | C₁₅H₁₃N₃O₄ |
Molecular Weight | 299.28 g/mol |
Hybrid System | Indole-Isoxazole conjugated via (E)-ethenyl bridge |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 1 (indole NH) |
Topological Polar Surface Area | 94.19 Ų |
SMILES Notation | CC1=NOC(=C1N+[O-])/C=C/C2=CNC3=C2C=C(C=C3)OC |
Isoxazole derivatives demonstrate broad-spectrum bioactivity modulated by substituent-driven electronic and steric effects. The 3-methyl-4-nitroisoxazole unit—a key component of the subject compound—exhibits dual functionality:
In hepatocellular carcinoma (Huh7) models, isoxazole-5-carboxamides induce G0/G1 cell cycle arrest by downregulating CDK4 expression (83% reduction at 10 μM). Molecular dynamics simulations reveal salt bridge formation between the nitro group and Lys35 of CDK4, disrupting cyclin binding [3]. Similarly, combretastatin-isoxazole hybrids inhibit microtubule assembly at 0.005–0.02 μM concentrations—exceeding parent compounds by 4-fold—validating the isoxazole’s role in enhancing antimitotic activity [5].
Table 2: Anticancer Activities of Select Isoxazole-Indole Hybrids
Compound | Huh7 IC₅₀ (μM) | MCF7 IC₅₀ (μM) | Primary Mechanism |
---|---|---|---|
5a (reference hybrid) | 0.7 ± 0.1 | 3.6 ± 1.7 | CDK4 inhibition, G0/G1 arrest |
5b | 4.9 ± 1.3 | 6.5 ± 1.2 | Tubulin destabilization |
5f | 8.6 ± 1.0 | 11.6 ± 1.5 | Apoptosis induction |
Subject Compound | Not reported | Not reported | Theoretical kinase inhibition |
The conjugation of 5-methoxyindole and 3-methyl-4-nitroisoxazole via an (E)-ethenyl linker creates a push-pull electronic system that amplifies bioactivity:
Table 3: Structural Optimization Strategies for Indole-Isoxazole Hybrids
Modification Site | Chemical Strategy | Biological Impact |
---|---|---|
Indole C-5 | Methoxy substitution | Blocks CYP3A4-mediated oxidation; increases t₁/₂ by 3.2x |
Ethenyl linker | (E)-configuration enforcement | Maintains coplanarity for optimal target engagement |
Isoxazole C-4 | Nitro group retention | Enhances H-bond acceptor strength (pKₐ = -1.2) |
Isoxazole C-3 | Methyl retention | Sterically protects N–O bond from reductases |
The integration of computational design and synthetic chemistry continues to advance these hybrids. Recent microwave-assisted synthesis achieves 92% yield for indole-isoxazole couplings via Heck reactions, while reducing reaction times from 48h to <2h. This efficiency enables rapid exploration of structure-activity relationships critical for optimizing anticancer potency [3] [5].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0